molecular formula C16H20N2O3 B2671442 1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094347-78-9

1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2671442
CAS No.: 2094347-78-9
M. Wt: 288.347
InChI Key: PKQSHDJAFDAXFB-UHFFFAOYSA-N
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Description

1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.347. This compound is known for its unique structure, which includes a piperazine ring and a phenoxypropanoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine with 3-phenoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but with a phenyl group instead of a phenoxypropanoyl group.

    1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound is similar but includes a hydrochloride salt form.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-phenoxy-1-(4-prop-2-enoylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-15(19)17-9-11-18(12-10-17)16(20)8-13-21-14-6-4-3-5-7-14/h2-7H,1,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQSHDJAFDAXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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